AM679

FLAP Leukotriene Biosynthesis Inflammation

Researchers studying leukotriene-driven inflammation often face confounding off-target effects from legacy FLAP inhibitors like MK-886 (PPARα antagonism) or GSK2190915 (lower hWB potency). AM679 was engineered via SAR to solve this: it delivers enhanced selectivity, a clean CYP profile free of CYP3A4 time-dependent inhibition or induction, and superior functional potency (IC50 154 nM in human whole blood). - FLAP binding IC50: 2.2 nM; hLA IC50: 0.6 nM; hWB LTB4 IC50: 154 nM - 98% reduction in lung LTB4 in rodent BAL model (oral administration) - Validated in RSV-induced ocular inflammation models Ideal for asthma, ALI, SIRS, and translational biomarker studies. Bulk quantities available for institutional procurement.

Molecular Formula C40H44N4O5S
Molecular Weight 692.9 g/mol
CAS No. 1206880-66-1
Cat. No. B1192093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM679
CAS1206880-66-1
SynonymsAM-679;  AM 679;  AM679;  UNII-65KJ8P7M9D;  CHEMBL595092;  SCHEMBL503239;  65KJ8P7M9D; 
Molecular FormulaC40H44N4O5S
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC
InChIInChI=1S/C40H44N4O5S/c1-25(45)44-29(18-28-10-8-9-11-33(28)44)24-49-30-16-17-34-32(19-30)36(50-39(2,3)4)35(20-40(5,6)38(46)47)43(34)23-26-12-14-27(15-13-26)37-41-21-31(48-7)22-42-37/h8-17,19,21-22,29H,18,20,23-24H2,1-7H3,(H,46,47)/t29-/m0/s1
InChIKeyVYXWHVDEWWHDLH-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AM679: Potent FLAP Inhibitor for Inflammation Research


AM679 is a research-use-only compound, identified chemically as (S)-3-(5-((1-acetylindolin-2-yl)methoxy)-3-(tert-butylthio)-1-(4-(5-methoxypyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoic acid [1]. It functions as a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP) , a key protein in the leukotriene biosynthesis pathway. Its development was driven by structure-activity relationship (SAR) optimization to overcome limitations of earlier FLAP inhibitors, leading to a compound with a distinct profile suitable for advanced inflammation research.

Pathway FLAP/5-LOX leukotriene biosynthesis
Selection SAR-optimized selectivity profile
Context Advanced inflammation research tool

AM679 Differentiation from Other FLAP Inhibitors


While multiple compounds are classified as FLAP inhibitors (e.g., MK-886, GSK2190915/Fiboflapon), they cannot be considered interchangeable for rigorous research due to profound differences in potency, selectivity, and pharmacokinetic profiles. Early-generation inhibitors like MK-886 exhibit off-target activity (e.g., PPARα antagonism) [1] and significant cytochrome P450 (CYP) interactions . Even newer clinical candidates like GSK2190915 demonstrate lower functional potency in human whole blood (hWB) assays . AM679 was specifically engineered through SAR to achieve a superior balance: enhanced cellular and in vivo potency combined with a significantly improved drug-drug interaction liability . Selecting AM679 ensures experiments are interpreted through the lens of a more selective and predictable pharmacology, avoiding the confounding variables inherent to other in-class compounds.

AM679: SAR-optimized FLAP inhibitor
MK-886: PPARα off-target antagonist
PPARα activity may confound FLAP-specific readouts
AM679: High functional potency in hWB
GSK2190915: Lower hWB functional potency
Potency differences can shift dose-response interpretation
AM679: Weak CYP inhibition profile
MK-886: Time-dependent CYP3A4 inhibitor
CYP interactions may alter co-administered compound metabolism

AM679 Comparative Evidence Matrix


Potency Advantage Over MK-886 and GSK2190915

AM679 demonstrates superior potency in inhibiting FLAP compared to the historical benchmark MK-886 and the clinical candidate GSK2190915 (Fiboflapon) across multiple assay systems. While MK-886 exhibits a FLAP binding IC50 of 30 nM , AM679 achieves an IC50 of 2 nM in a human FLAP membrane binding assay [1]. In a functional human whole blood (hWB) assay measuring LTB4 inhibition, AM679 (IC50 = 154 nM) [1] is significantly more potent than MK-886 (IC50 = 1.1 µM) and GSK2190915 (IC50 = 76 nM) .

FLAP Binding & hWB Potency
Source review
FLAP IC50 2 nM; hWB IC50 154 nM
Supports FLAP target-engagement assay context
15-fold over MK-886 in binding; 7.1-fold in hWB over MK-886
FLAP Leukotriene Biosynthesis Inflammation Pharmacology

Reduced CYP Inhibition and DDI Liability

A major liability of many FLAP inhibitors is interference with Cytochrome P450 (CYP) enzymes, complicating their use in vivo and in multi-drug studies. AM679 was explicitly optimized for an improved CYP inhibition profile. Data shows AM679 exhibits weak inhibition of key human CYP isoforms (CYP3A4 IC50 = 16.7 µM, CYP2C9 IC50 = 3.7 µM, CYP2D6 IC50 >30 µM) . Critically, it shows no time-dependent inhibition (TDI) of CYP3A4 (0.003 min⁻¹ vs. 0.057 min⁻¹ for the control troleandomycin) and no CYP3A4 induction . In contrast, MK-886 is a known time-dependent inactivator of CYP3A4, CYP2C9, and CYP1A2, requiring caution for in vivo use [1].

CYP Inhibition Profile
Class-level
CYP3A4 IC50 16.7 µM; No TDI
Supports in vivo co-dosing study feasibility
MK-886 shows CYP3A4 TDI (0.057 min⁻¹)
CYP Inhibition Drug-Drug Interactions Pharmacokinetics In Vitro ADME

In Vivo Efficacy in Rodent Inflammation Model

AM679 demonstrates potent and sustained in vivo target engagement. In a rodent bronchoalveolar lavage (BAL) challenge model, a single oral dose of AM679 (10 mg/kg, sodium salt) administered 4 hours prior to challenge reduced LTB4 and cysteinyl leukotriene (CysLT) levels in lung lavage fluid by 98% and 87%, respectively . This profound inhibition correlates with a robust plasma exposure of 605 nM at 3 hours post-dose . This level of efficacy is a direct result of SAR optimization efforts and validates AM679 as a tool for studying leukotriene-driven inflammation in vivo [1].

In Vivo LTB4 Reduction
Reported
98% LTB4 reduction (BAL)
Supports leukotriene-driven inflammation model
10 mg/kg p.o.; plasma 605 nM at 3h
In Vivo Pharmacology Bronchoalveolar Lavage Leukotriene Preclinical

Efficacy in RSV-Induced Ocular Inflammation

In a BALB/c mouse model of respiratory syncytial virus (RSV)-induced ocular inflammation, topical application of AM679 resulted in a significant reduction of both disease pathology and cysteinyl leukotriene (CysLT) synthesis in the eye [1]. While quantitative fold-changes for this specific study are not provided in the abstract, the primary research paper demonstrates a marked and statistically significant reduction in clinical scores and CysLT levels compared to vehicle-treated controls [2]. This finding suggests therapeutic potential beyond systemic inflammation.

RSV Ocular Inflammation
Data to verify
Reduced pathology and CysLT synthesis
Supports ocular inflammation model endpoint context
Topical; BALB/c mouse model; p
Solubility & Storage
Specification review
DMSO ≥100 mg/mL; store at -20°C
Supports experimental handling and reproducibility
Verify lot-specific stability; protect from moisture
Ocular Inflammation RSV Cysteinyl Leukotrienes In Vivo Efficacy

Physicochemical Profile and Storage Stability

For consistent and reproducible results, the physicochemical properties of a compound must be well-characterized. AM679 exhibits high solubility in DMSO (≥100 mg/mL or ~144 mM) but is practically insoluble in water (<0.1 mg/mL) [1], with a calculated aqueous solubility of 9.0e-6 g/L . Its storage conditions are clearly defined: the powder is stable for 3 years at -20°C, and for up to 6 months at -80°C when dissolved in solvent [2]. This information is critical for proper stock solution preparation and long-term study planning.

Solubility & Storage
Specification review
DMSO ≥100 mg/mL; store at -20°C
Supports experimental handling and reproducibility
Verify lot-specific stability; protect from moisture
Solubility Stability Storage DMSO Formulation

AM679 Validated Research Applications


Systemic and Pulmonary Inflammation Models

The robust in vivo efficacy of AM679, demonstrated by 98% reduction in lung LTB4 in a rodent BAL model , makes it an ideal tool for investigating the role of cysteinyl leukotrienes in models of asthma, acute lung injury, and systemic inflammatory response syndromes (SIRS). Its clean CYP profile reduces the risk of confounding DDI effects in these complex in vivo settings .

Viral Ocular Inflammation (RSV Model)

Researchers studying ocular inflammatory diseases with a viral etiology, such as those driven by RSV, can utilize AM679 as a potent chemical probe. Its demonstrated ability to reduce both pathology and local CysLT synthesis in the RSV-infected mouse eye validates its use for dissecting the contribution of the 5-LOX/FLAP pathway in this specific tissue [1].

Human Whole Blood Functional Assays

For ex vivo pharmacodynamic studies, AM679 is a superior choice due to its high potency (IC50 154 nM) in inhibiting LTB4 production in human whole blood [2], a more physiologically relevant matrix than isolated cell or membrane assays. This makes it well-suited for translational biomarker studies aimed at bridging in vitro findings to a clinical context.

High-Selectivity FLAP Profiling

Studies focused on isolating FLAP-mediated biology without interference from off-targets will benefit from AM679's optimized selectivity profile. Unlike earlier FLAP inhibitors such as MK-886 (which also antagonizes PPARα) [3], AM679 was developed to have fewer off-target liabilities, ensuring that observed effects can be more confidently attributed to FLAP inhibition .

Application
Selection Property
Validation Focus
Systemic and pulmonary inflammation studies
In vivo pharmacodynamic response
BAL LTB4/CysLT reduction
Viral ocular inflammation (RSV model)
Tissue-specific FLAP inhibition
Ocular CysLT and pathology scoring
Human whole blood functional assays
FLAP inhibition in physiological matrix
hWB LTB4 inhibition
High-selectivity FLAP profiling
FLAP specificity vs. off-targets
PPARα, CYP selectivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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